molecular formula C10H15ClO B13789717 Spiro[3.5]nonane-2-carbonyl chloride CAS No. 91716-33-5

Spiro[3.5]nonane-2-carbonyl chloride

Katalognummer: B13789717
CAS-Nummer: 91716-33-5
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: RMBIEFVLEGANCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[3.5]nonane-2-carbonyl chloride is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and stable framework. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-2-carbonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the carbonyl chloride group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequently, the carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[3.5]nonane-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of spiro[3.5]nonane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in various substitution and addition reactions. The spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[3.5]nonane-2-carbonyl chloride is unique due to its specific ring size and the presence of the carbonyl chloride functional group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Eigenschaften

CAS-Nummer

91716-33-5

Molekularformel

C10H15ClO

Molekulargewicht

186.68 g/mol

IUPAC-Name

spiro[3.5]nonane-2-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-9(12)8-6-10(7-8)4-2-1-3-5-10/h8H,1-7H2

InChI-Schlüssel

RMBIEFVLEGANCN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.